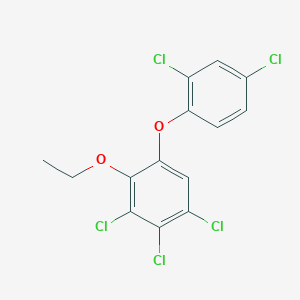
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene: is a complex organic compound with the molecular formula C12H5Cl5O and a molecular weight of 342.43 g/mol . This compound is characterized by its multiple chlorine substitutions on the benzene ring, which significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene typically involves the chlorination of a suitable precursor, followed by etherification. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination and avoid over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available chlorinated benzenes. The process includes chlorination, etherification, and purification steps to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different substituted benzene derivatives .
Scientific Research Applications
Chemistry: In chemistry, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and elimination reactions .
Biology and Medicine: The compound’s chlorinated structure may exhibit biological activity, making it a candidate for research in medicinal chemistry. It can be used to develop new pharmaceuticals or study the effects of chlorinated compounds on biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-methoxybenzene
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-nitrobenzene
Comparison: Compared to its similar compounds, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can also affect the compound’s interaction with other molecules, making it distinct in its chemical behavior .
Properties
CAS No. |
67649-99-4 |
|---|---|
Molecular Formula |
C14H9Cl5O2 |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1,2,3-trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C14H9Cl5O2/c1-2-20-14-11(6-9(17)12(18)13(14)19)21-10-4-3-7(15)5-8(10)16/h3-6H,2H2,1H3 |
InChI Key |
BBIFAMGTSGERMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



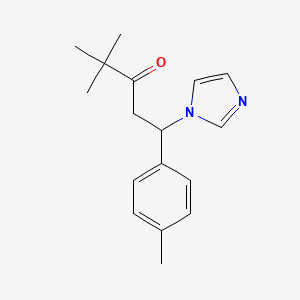

![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
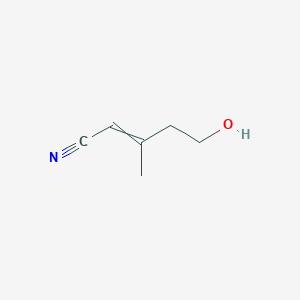

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

![N,N'-Bis{2-[(4,5-dihydro-1H-imidazol-2-yl)sulfanyl]ethyl}urea](/img/structure/B14482208.png)
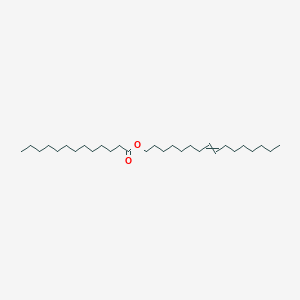
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
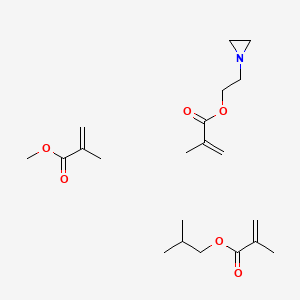
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
